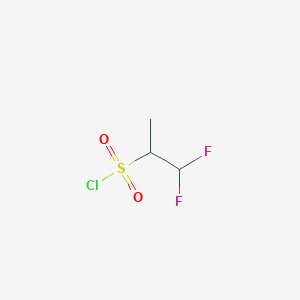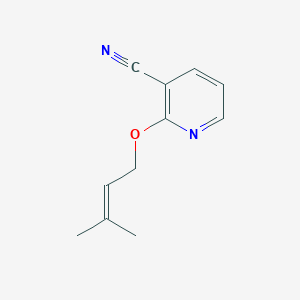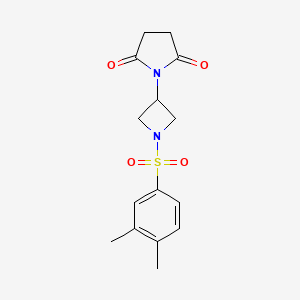
1,1-Difluoropropane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Difluoropropane-2-sulfonyl chloride is a chemical compound with the molecular formula C3H5ClF2O2S . It has a molecular weight of 178.59 . The IUPAC name for this compound is 1,1-difluoropropane-2-sulfonyl chloride .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 1,1-Difluoropropane-2-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with NaClO2, resulting in the formation of diverse sulfonyl chlorides . This method is considered convenient, safe, and environmentally benign .Molecular Structure Analysis
The InChI code for 1,1-Difluoropropane-2-sulfonyl chloride is 1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Environmental Impact and Detection
Polyfluoroalkyl Chemicals in the U.S. Population
Studies have monitored exposure to various PFCs in the U.S. population, observing widespread presence and shifts in concentration levels over time. These chemicals have been used since the 1950s in numerous applications, leading to general population exposure. Research documents changes in manufacturing practices and their impact on human exposure levels (Calafat et al., 2007).
Synthesis and Chemical Applications
Sulfonylation of Arenes
Bismuth(III) trifluoromethanesulfonate has been highlighted as an efficient catalyst for the sulfonylation of arenes, a key reaction in organic synthesis, demonstrating the utility of sulfonyl chloride derivatives in catalyzing aromatic electrophilic substitutions (Répichet et al., 1999).
Analytical and Environmental Chemistry
Trifluoromethanesulfonyl Chloride in NMR Spectrometry
Trifluoromethanesulfonyl chloride has been used to identify oxygen, nitrogen, and sulfur functional groups through fluorine-19 nuclear magnetic resonance spectrometry. This application underscores its role in analytical chemistry for structural determination and functionality assessment (Shue & Yen, 1982).
Emerging Contaminants and Treatment Technologies
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, including those related to sulfonyl chloride derivatives, have been reviewed. This research highlights microbial degradation as a critical process in mitigating the environmental impact of these persistent compounds (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
1,1-difluoropropane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWOMFOPWKSZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoropropane-2-sulfonyl chloride | |
CAS RN |
1955554-83-2 |
Source


|
| Record name | 1,1-difluoropropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)



![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)
![[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea](/img/structure/B2865306.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)



![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)